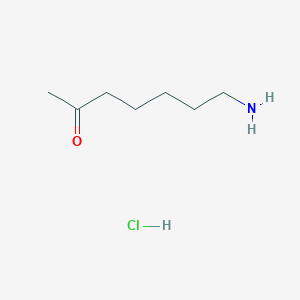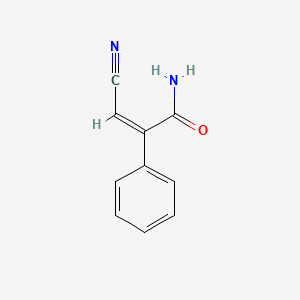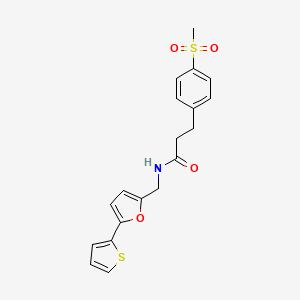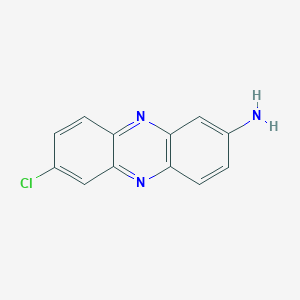
7-Chloro-2-phenazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-phenazinamine is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity and Mechanism
7-Chloro-2-phenazinamine derivatives have been synthesized and evaluated for their anticancer activity. These compounds showed significant in vitro anticancer activity against various human cancer cell lines including K562 (human chronic myelogenous leukemia), HepG2 (human hepatocellular carcinoma), MGC803 (human gastric carcinoma), HCT116 (human colorectal carcinoma), and MCF7 (human breast adenocarcinoma). Specifically, compounds such as 2-chloro-N-(phenazin-2-yl)benzamide demonstrated potent anticancer effects comparable to cisplatin against K562 and HepG2 cancer cells without affecting non-cancerous 293T cells. This suggests a selective mechanism of action, potentially involving cell apoptosis pathways (Gao et al., 2013).
Computational Studies for Anticancer Drug Design
Computational studies have been employed to design novel 2-phenazinamine derivatives with potential anticancer activity, focusing on BCR-ABL tyrosine kinase inhibitors. G-QSAR and molecular docking studies provided insights into the structure-activity relationships, leading to the synthesis of compounds that showed better anticancer activity compared to standard drugs in both computational predictions and wet lab validations. This approach helps in identifying promising candidates for further development as anticancer agents (Kale et al., 2020).
Optimization of Anticancer Agents
Group-based quantitative structure-activity relationship (G-QSAR) studies have been conducted on a family of 2-phenazinamine derivatives to explore their relationship with anticancer activities. The objective was to aid in the optimization and expansion of newer anticancer agents. This research demonstrated an improvement in anti-cancer activity, suggesting that the synthesized phenazinamine derivatives could serve as leads for developing future anticancer drug candidates. The binding interactions with Oxidoreductase further validate the potential of these compounds (Sonwane, 2017).
Molecular Mechanisms and Drug Interaction Studies
Studies have also focused on understanding the molecular mechanisms of 2-phenazinamine derivatives, including their electrochemical behavior for potential medical applications. For example, the electro-oxidation of phenanthroline to phenanthroline-5,6-dione on a multiwalled carbon nanotube surface showed potential for selective recognition of copper ions and hydrogen peroxide sensing. This highlights the diverse applications of phenazinamine derivatives beyond their anticancer properties (Gayathri & Kumar, 2014).
Mechanism of Action
Target of Action
2-Amino-7-chlorophenazine, also known as 7-Chloro-2-phenazinamine, is a member of the phenazine class of compounds . Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . .
Mode of Action
Phenazines, in general, are known to be photosensitizers . In the presence of light at the appropriate wavelength, a photosensitizer like 2-Amino-7-chlorophenazine can be excited by the energy absorbed from the light source. This interaction with the oxygen present in the cell generates reactive oxygen species (ROS) . These ROS can cause damage to cellular components, leading to cell death .
Biochemical Pathways
Phenazines are known to have a wide spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
The physicochemical properties of a drug can strongly influence its adme properties
Result of Action
As a photosensitizer, 2-amino-7-chlorophenazine can generate reactive oxygen species (ros) in the presence of light, which can cause damage to cellular components, leading to cell death .
Properties
IUPAC Name |
7-chlorophenazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXCEXCOYAICFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
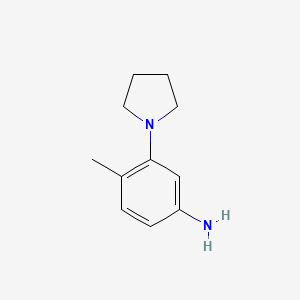
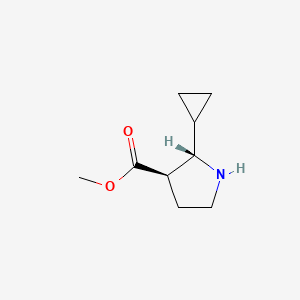
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2544059.png)
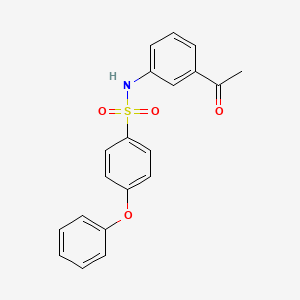
![N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide](/img/structure/B2544061.png)
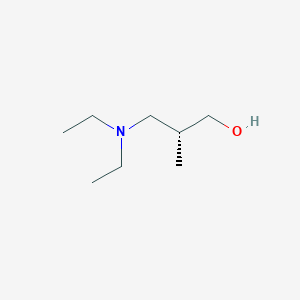
![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2544063.png)
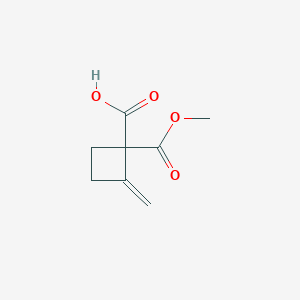
![4-Ethoxy-3-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2544066.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide](/img/structure/B2544068.png)
